molecular formula C15H20FN3O2 B7002034 N-(3-ethyl-1-hydroxypentan-3-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide

N-(3-ethyl-1-hydroxypentan-3-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7002034
M. Wt: 293.34 g/mol
InChI Key: ODNUWBITODJVDG-UHFFFAOYSA-N
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Description

N-(3-ethyl-1-hydroxypentan-3-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is a synthetic compound belonging to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an imidazo[1,5-a]pyridine core, makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3-ethyl-1-hydroxypentan-3-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-3-15(4-2,7-9-20)18-14(21)13-17-10-12-11(16)6-5-8-19(12)13/h5-6,8,10,20H,3-4,7,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNUWBITODJVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCO)NC(=O)C1=NC=C2N1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-1-hydroxypentan-3-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the imidazopyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-1-hydroxypentan-3-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(3-ethyl-1-hydroxypentan-3-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-ethyl-1-hydroxypentan-3-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridines such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives . These compounds share a similar core structure but may have different functional groups and biological activities.

Uniqueness

N-(3-ethyl-1-hydroxypentan-3-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups and the presence of a fluorine atom, which can significantly influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

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